molecular formula C15H19FN2O B6637102 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

Katalognummer B6637102
Molekulargewicht: 262.32 g/mol
InChI-Schlüssel: DXHGWYOFSJVRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile, also known as FEPP, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. FEPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of addiction, schizophrenia, and Parkinson's disease, among others. 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has shown promise as a treatment for these disorders by selectively blocking the D3 receptor without affecting other dopamine receptors.

Wirkmechanismus

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile binds to the dopamine D3 receptor with high affinity and selectivity, blocking its activation by dopamine. This results in a decrease in the release of dopamine in the brain, which is thought to contribute to the therapeutic effects of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to modulate the activity of the D3 receptor.
Biochemical and Physiological Effects
Studies have shown that 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating substance abuse disorders. 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has also been shown to improve cognitive function in animal models of schizophrenia, which may be related to its ability to modulate dopamine signaling in the prefrontal cortex. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to reduce oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile is its high affinity and selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine signaling in the brain. However, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has limited solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile as a therapeutic agent. Finally, research is needed to explore the potential of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile for the treatment of other neurological and psychiatric disorders, such as depression and anxiety.

Synthesemethoden

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-nitrobenzonitrile with 3-(1-hydroxyethyl)piperidine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with a base such as sodium hydroxide to yield 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile.

Eigenschaften

IUPAC Name

4-fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11(19)13-3-2-6-18(9-13)10-14-7-15(16)5-4-12(14)8-17/h4-5,7,11,13,19H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGWYOFSJVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=C(C=CC(=C2)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.